

# Spectroscopic and Structural Elucidation of Rebaudioside O: A Technical Guide

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Compound of Interest		
Compound Name:	Rebaudioside O	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rebaudioside O**, a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni. The structural characterization of this heptapyranosyl diterpene glycoside was achieved through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[1][2]

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of **Rebaudioside O** as  $C_{56}H_{90}O_{33}$ . The observed mass-to-charge ratio was consistent with the calculated value, supporting the proposed structure.

Parameter	Value	Reference
Molecular Formula	С56Н90О33	[1][2]
Calculated Mass [M+Na]+	1297.5259	[1][2]
Observed Mass [M+Na]+	1297.5265	[1][2]

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data



The complete <sup>1</sup>H and <sup>13</sup>C NMR assignments for **Rebaudioside O** were achieved through a combination of 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.[1][2] The data, acquired in pyridine-d<sub>5</sub>, are presented below.

<sup>13</sup>C NMR Spectroscopic Data (125 MHz, C<sub>5</sub>D<sub>5</sub>N)



Position	Chemical Shift (δ ppm)	Position	Chemical Shift (δ ppm)
Steviol Moiety	Sugar Moiety I		
1	40.5	1'	95.9
2	19.4	2'	79.2
3	38.1	3'	87.1
4	44.2	4'	70.1
5	57.3	5'	78.0
6	22.3	6'	62.9
7	41.6	Sugar Moiety II	
8	41.1	1"	104.5
9	50.8	2"	83.1
10	39.8	3"	87.9
11	20.7	4"	71.4
12	37.5	5"	78.2
13	91.8	6"	62.5
14	47.5	Sugar Moiety III	
15	48.2	1'''	105.8
16	155.9	2"'	75.8
17	104.2	3"'	78.4
18	28.3	4'''	71.8
19	176.9	5'''	78.1
20	16.1	6'''	63.0
Sugar Moiety IV	Sugar Moiety V		
1""	102.8	1""	104.8



2""	82.5	2"""	75.5
3""	78.6	3"""	86.2
4""	71.6	4"""	72.0
5""	78.3	5"""	77.9
6""	62.8	6''''	62.6
Sugar Moiety VI	Sugar Moiety VII		
1"""	105.4	1'''''	106.9
2"""	75.3	2'''''	72.8
3"""	75.3 78.5	3"""	72.8
3"""	78.5	3""""	72.9
3''''' 4'''''	78.5 71.9	3'''''' 4''''''	72.9 74.5

## <sup>1</sup>H NMR Spectroscopic Data (500 MHz, C<sub>5</sub>D<sub>5</sub>N)



Position	Chemical Shift (δ ppm, J in Hz)	Position	Chemical Shift (δ ppm, J in Hz)
Steviol Moiety	Sugar Moiety I		
1a	0.95 m	1'	6.21 d (8.1)
1b	1.89 m	2'	4.41 m
2a	1.65 m	3'	4.35 m
2b	2.25 m	4'	4.13 m
3a	1.15 m	5'	3.61 m
3b	2.38 m	6'a	4.13 m
5	1.12 d (12.4)	6'b	4.35 m
6a	2.29 m	Sugar Moiety II	
6b	2.45 m	1"	4.97 d (7.8)
7a	1.45 m	2"	4.05 m
7b	1.68 m	3"	4.25 m
9	1.28 m	4"	4.01 m
11a	1.75 m	5"	3.85 m
11b	1.95 m	6"a	4.25 m
12a	1.85 m	6"b	4.45 m
12b	1.98 m	Sugar Moiety III	
14a	2.15 d (12.2)	1'''	5.38 d (7.9)
14b	2.65 d (12.2)	2'''	4.15 m
15a	2.05 d (16.0)	3'''	4.28 m
15b	2.21 d (16.0)	4'''	4.11 m
17a	5.12 s	5'''	3.95 m
17b	5.85 s	6'''a	4.28 m



18	1.25 s	6'''b	4.48 m
20	1.58 s	Sugar Moiety IV	
Sugar Moiety V	1""	6.16 d (1.5)	_
1""	5.04 d (7.8)	2""	4.85 m
2"""	4.11 m	3""	4.51 m
3"""	4.21 m	4""	4.15 m
4"""	4.05 m	5""	4.65 m
5"""	3.88 m	6''''	1.65 d (6.1)
6""'a	4.21 m	Sugar Moiety VI	
6"""b	4.38 m	1"""	5.49 d (7.9)
Sugar Moiety VII	2"""	4.18 m	
1"""	5.69 d (7.8)	3'''''	4.31 m
2"""	4.25 m	4'''''	4.15 m
3'''''	4.28 m	5'''''	3.98 m
4"""	4.15 m	6'''''a	4.31 m
5"""	3.91 m	6'''''b	4.51 m
6'''''a	4.28 m		
6"""b	4.45 m	_	

## **Experimental Protocols General**

Melting points were determined using an SRS OptiMelt MPA 100 instrument and are uncorrected. Optical rotations were measured on a Rudolph Autopol V polarimeter. Infrared (IR) spectra were recorded on a Perkin-Elmer 400 Fourier Transform Infrared (FT-IR) Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.



### **NMR Spectroscopy**

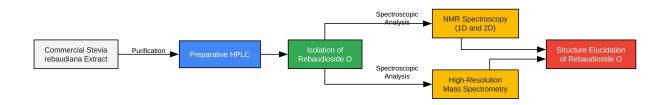
NMR spectra were acquired on a Varian Unity Plus 600 MHz instrument. The samples were dissolved in pyridine- $d_5$  ( $C_5D_5N$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The residual solvent signals at  $\delta$ H 7.19, 7.55, and 8.71, and  $\delta$ C 123.5, 135.5, and 149.9 were used as internal standards. Standard pulse sequences were utilized for 1D ( $^1$ H and  $^1$ C) and 2D (COSY, HMQC, and HMBC) NMR experiments.

### **High-Resolution Mass Spectrometry (HRMS)**

High-resolution mass spectra were obtained in the positive ion mode using a Waters Premier Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

# Workflow for Isolation and Characterization of Rebaudioside O

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Rebaudioside O** from the commercial extract of Stevia rebaudiana.



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Caption: Workflow for the isolation and structural elucidation of **Rebaudioside O**.

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#### References

- 1. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni PubMed [pubmed.ncbi.nlm.nih.gov]
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